molecular formula C20H22N2O2 B300163 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

Katalognummer: B300163
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: VVACHYPCUDQISI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW843682X and is a potent and selective agonist of the GPR119 receptor. The GPR119 receptor is a G protein-coupled receptor that is predominantly expressed in the pancreas and gastrointestinal tract. The activation of this receptor has been found to stimulate insulin secretion and enhance glucose-dependent insulin secretion, making it a potential target for the treatment of type 2 diabetes.

Wirkmechanismus

The mechanism of action of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide involves the activation of the GPR119 receptor. The binding of this compound to the receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then triggers a cascade of events that ultimately leads to the stimulation of insulin secretion.
Biochemical and Physiological Effects:
The activation of the GPR119 receptor by this compound has been found to have several biochemical and physiological effects. These include the stimulation of insulin secretion, enhancement of glucose-dependent insulin secretion, and improvement of glucose tolerance. In addition, the activation of this receptor has been found to increase the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which also play a role in glucose homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide in lab experiments is its potent and selective activation of the GPR119 receptor. This makes it a useful tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders.
3. Development of more potent and selective GPR119 agonists based on the structure of this compound.
4. Exploration of the potential side effects and toxicity of this compound in preclinical studies.
5. Investigation of the role of the GPR119 receptor in other physiological processes and disease states.
Overall, this compound is a promising compound with potential applications in the treatment of type 2 diabetes and other metabolic disorders. Its selective activation of the GPR119 receptor makes it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, further research is needed to fully understand the potential therapeutic applications and limitations of this compound.

Synthesemethoden

The synthesis of 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide is a multi-step process that involves the condensation of 3-indole carboxaldehyde with 2-phenoxyethanamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then coupled with 4-bromobutyric acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Wissenschaftliche Forschungsanwendungen

The GPR119 receptor has been found to play a crucial role in glucose homeostasis and insulin secretion. The activation of this receptor has been shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models. This has led to the development of GPR119 agonists such as 4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide as potential therapeutics for the treatment of type 2 diabetes.

Eigenschaften

Molekularformel

C20H22N2O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

4-(1H-indol-3-yl)-N-(2-phenoxyethyl)butanamide

InChI

InChI=1S/C20H22N2O2/c23-20(21-13-14-24-17-8-2-1-3-9-17)12-6-7-16-15-22-19-11-5-4-10-18(16)19/h1-5,8-11,15,22H,6-7,12-14H2,(H,21,23)

InChI-Schlüssel

VVACHYPCUDQISI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

Kanonische SMILES

C1=CC=C(C=C1)OCCNC(=O)CCCC2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.